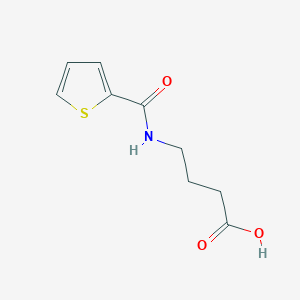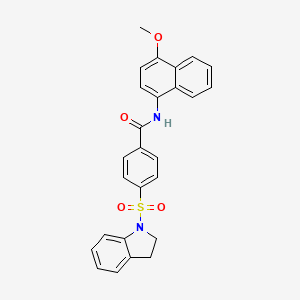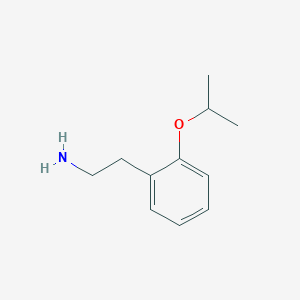
(R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol
Overview
Description
: (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol is a chiral binaphthol derivative. With its intricate structure featuring naphthalene and aryl groups, this compound is utilized in various chemical and scientific applications, including asymmetric catalysis and advanced materials research.
Preparation Methods
: Synthetic Routes and Reaction Conditions : The synthesis of (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol generally involves the coupling of two naphthol units with aryl groups in the presence of chiral catalysts. Specific conditions might include palladium-catalyzed cross-coupling reactions, often utilizing Suzuki-Miyaura or similar mechanisms.
Industrial Production Methods
: Industrial-scale production employs optimized reaction conditions and highly selective catalysts to ensure the chirality and high yield of the compound. Factors such as temperature control, solvent selection, and catalyst recovery are crucial for large-scale synthesis.
Chemical Reactions Analysis
: Types of Reactions : (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
: Common reagents include oxidizing agents like peroxides for oxidation reactions, and reducing agents like metal hydrides for reduction reactions. Substitution reactions often involve halogenated reagents.
Major Products
: The products depend on the reaction type, ranging from altered binaphthol derivatives to completely new aromatic compounds.
Scientific Research Applications
: (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol has significant applications in asymmetric catalysis, where its chiral nature is leveraged to produce enantiomerically pure compounds. This is vital in the pharmaceutical industry for creating drugs with specific activities. Additionally, it’s used in the development of advanced materials with unique optical and electronic properties, often studied in material science and engineering fields.
Mechanism of Action
: The compound exerts its effects through its chiral centers, interacting with molecular targets in asymmetric reactions to favor the formation of one enantiomer over another. This stereoselectivity is key in reactions where the precise 3D orientation of molecules affects the outcome, such as in enzyme catalysis and receptor binding in biological systems.
Comparison with Similar Compounds
: Compared to other chiral binaphthol derivatives like (R)-2,2'-Dihydroxy-1,1'-binaphthyl, (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol boasts bulkier aryl groups, enhancing its steric effects and making it particularly effective in highly selective catalytic processes. Similar compounds include (R)-2,2'-Dihydroxy-1,1'-binaphthyl and (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), each with unique properties and applications depending on their structural differences.
Properties
IUPAC Name |
1-[2-hydroxy-3-(2,4,6-trimethylphenyl)naphthalen-1-yl]-3-(2,4,6-trimethylphenyl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34O2/c1-21-15-23(3)33(24(4)16-21)31-19-27-11-7-9-13-29(27)35(37(31)39)36-30-14-10-8-12-28(30)20-32(38(36)40)34-25(5)17-22(2)18-26(34)6/h7-20,39-40H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAGJVAGPXZJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=C(C=C(C=C6C)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-nitro-N-[4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide](/img/structure/B3264559.png)

![N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3264580.png)
![9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B3264581.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3264622.png)





